4-(Trifluoromethyl)piperidine
Overview
Description
4-(Trifluoromethyl)piperidine is a fluorinated derivative of piperidine, which is a six-membered heterocyclic amine. The trifluoromethyl group attached to the piperidine ring significantly alters the chemical and physical properties of the molecule, making it a valuable building block in medicinal chemistry and polymer synthesis.
Synthesis Analysis
The synthesis of trifluoromethylated piperidine derivatives has been explored through various methods. One approach involves the use of 4-piperidones, which react selectively with aromatic hydrocarbons to give linear polymers . Another method describes the highly diastereoselective synthesis of trifluoro-substituted analogues of piperidine alkaloids from 2-trifluoromethyl keto-protected 4-piperidones . Additionally, a practical synthesis method for 1-(4-fluorobenzoyl)-4-(4-trifluoromethoxylbenzoyl)piperidine has been reported, which involves a multi-step reaction starting with 4-fluorobenzoyl chloride and methylisonipecotate .
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)piperidine is characterized by the presence of a trifluoromethyl group, which is known to influence the electronic properties of the molecule. This group can have a significant impact on the reactivity and stability of the piperidine ring, as well as its interaction with biological targets.
Chemical Reactions Analysis
Trifluoromethylated piperidines can undergo various chemical reactions due to their unique structure. For instance, the synthesis of α-hydroxyalkyl piperidine derivatives, which are common in several naturally occurring alkaloids, can be achieved through a highly stereocontrolled reaction involving 4-borono-1-azadienes, maleimides, and aldehydes . Moreover, the stereoselective rearrangement of (trifluoromethyl)prolinols to enantioenriched 3-substituted 2-(trifluoromethyl)piperidines has been demonstrated, showcasing the regio- and diastereoselectivity of the ring expansion process .
Physical and Chemical Properties Analysis
The introduction of the trifluoromethyl group into the piperidine ring results in altered physical and chemical properties. These modifications can lead to increased lipophilicity, volatility, and chemical stability, making these compounds particularly interesting for pharmaceutical applications. The synthetic approach developed for 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine provides a convenient method for the preparation of these compounds in multigram quantities, which can be used for the synthesis of other secondary amines containing the CF3O-group .
Scientific Research Applications
1. Agrochemical and Pharmaceutical Industries
- Summary of the application : 4-(Trifluoromethyl)piperidine is used as a key structural motif in active agrochemical and pharmaceutical ingredients . It’s derivatives are majorly used in the protection of crops from pests .
- Results or outcomes : More than 20 new 4-(Trifluoromethyl)piperidine-containing agrochemicals have acquired ISO common names . Also, five pharmaceutical and two veterinary products containing the 4-(Trifluoromethyl)piperidine moiety have been granted market approval .
2. Synthesis of Dopamine D3 Receptor Antagonists
- Summary of the application : 4-(Trifluoromethyl)piperidine is used in the synthesis of dopamine D3 receptor antagonists .
- Methods of application or experimental procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or outcomes : The outcomes of this application were not specified in the source .
3. Synthesis of α-Trifluoromethyl Piperidinic Derivatives
- Summary of the application : 4-(Trifluoromethyl)piperidine is used in the synthesis of α-trifluoromethyl piperidinic derivatives . These compounds have been synthesized either from 6-membered rings by introduction of a CF3 group, from pyridines or pyridinones by reduction, from 5-membered rings by ring expansion, from linear amines by cyclization, or from dienes/dienophiles by cycloaddition .
- Methods of application or experimental procedures : The specific methods of application or experimental procedures involve the introduction of a CF3 group, reduction, ring expansion, cyclization, or cycloaddition .
- Results or outcomes : The outcomes of this application were not specified in the source .
4. Use in Pharmaceuticals and Clinical Trials
- Summary of the application : Even though only five 4-(Trifluoromethyl)piperidine compounds have so far been approved for use as pharmaceuticals (that is, antivirals or antitumor agents), a large number of compounds containing the 4-(Trifluoromethyl)piperidine sub-structure are currently undergoing clinical trials .
- Methods of application or experimental procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or outcomes : A large number of compounds containing the 4-(Trifluoromethyl)piperidine sub-structure are currently undergoing clinical trials .
5. C,N-cross Coupling Reactions
- Summary of the application : 4-(Trifluoromethyl)piperidine is used as a reactant for C,N-cross coupling reactions .
- Methods of application or experimental procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or outcomes : The outcomes of this application were not specified in the source .
6. Use in Drug Discovery
- Summary of the application : Piperidine derivatives, including 4-(Trifluoromethyl)piperidine, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- Methods of application or experimental procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or outcomes : The outcomes of this application were not specified in the source .
Safety And Hazards
Future Directions
Trifluoromethylpyridine (TFMP) and its intermediates, including 4-(Trifluoromethyl)piperidine, are important ingredients for the development of agrochemical and pharmaceutical compounds. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
properties
IUPAC Name |
4-(trifluoromethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)5-1-3-10-4-2-5/h5,10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRQUUWCJTYHCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20215917 | |
Record name | 4-Trifluoromethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20215917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)piperidine | |
CAS RN |
657-36-3 | |
Record name | 4-(Trifluoromethyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=657-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Trifluoromethylpiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Trifluoromethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20215917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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